molecular formula C12H22N4 B13490333 methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine

methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine

Cat. No.: B13490333
M. Wt: 222.33 g/mol
InChI Key: AWKWXITXBWLLJK-CMPLNLGQSA-N
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Description

3-(2-Bromo-4-fluorophenoxy)piperidine is a halogenated piperidine derivative characterized by a phenoxy substituent at the 3-position of the piperidine ring, with bromo and fluoro groups at the 2- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₁₁H₁₂BrFNO, and it is closely related to analogs such as 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride (CAS: 647014-45-7) and 3-(4-Bromo-2-fluorophenoxy)piperidine (CAS: 946726-15-4) . The positioning of halogens on the phenoxy ring influences its electronic properties, reactivity, and biological interactions, making it a subject of interest in structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

N-methyl-1-[(2R,3S)-1-methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine

InChI

InChI=1S/C12H22N4/c1-13-7-10-5-4-6-15(2)12(10)11-8-14-16(3)9-11/h8-10,12-13H,4-7H2,1-3H3/t10-,12+/m0/s1

InChI Key

AWKWXITXBWLLJK-CMPLNLGQSA-N

Isomeric SMILES

CNC[C@@H]1CCCN([C@H]1C2=CN(N=C2)C)C

Canonical SMILES

CNCC1CCCN(C1C2=CN(N=C2)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Chiral Piperidine Core

Method:
A common approach begins with the asymmetric hydrogenation or chiral auxiliary-mediated synthesis of a piperidine precursor.

  • Starting Material:

    • A suitable precursor such as a 1,4-dihydropyridine derivative or a protected pyridine ring.
  • Chiral Induction:

    • Use of chiral catalysts (e.g., chiral Rh or Ru complexes) or chiral auxiliaries (e.g., Evans' auxiliary) to induce stereoselectivity at the 2- and 3-positions.
  • Reaction Conditions:

    • Hydrogenation under mild conditions (e.g., 1-10 atm H₂, in the presence of chiral catalysts) to obtain the (2R,3S)-configured piperidine.

Final Functionalization: Methylation of the Amine

The terminal step involves methylation of the amino group to afford the methylamine functionality:

  • Method:

    • Nucleophilic methylation using methyl iodide or methyl triflate in the presence of a base such as potassium carbonate or sodium hydride.
  • Conditions:

    • Conducted under inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperatures.

Purification and Characterization

  • Purification:

    • Techniques such as column chromatography, recrystallization, or preparative HPLC are employed to isolate the pure compound.
  • Characterization:

    • Confirmed via NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral chromatography to verify stereochemistry.

Supporting Data and Research Findings

Reaction Step Reagents Conditions Yield/Comments
Asymmetric hydrogenation Chiral Rh catalyst, H₂ 1-10 atm, room temp High stereoselectivity
N-methylation Methyl iodide, base Room temp, inert atmosphere Regioselective methylation
Pyrazole synthesis Hydrazine hydrate, diketone Reflux Regioselective formation
Pyrazole coupling Halogenated pyrazole, piperidine DMF, K₂CO₃ Efficient linkage

Chemical Reactions Analysis

Types of Reactions

Methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, bases, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The pyrazole moiety is known to bind to specific active sites, modulating the activity of the target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Halogen Substitution Patterns

The orientation of halogens on the phenoxy ring significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Substituent Positions (Phenoxy Ring) Molecular Formula CAS Number Key Applications/Notes
3-(2-Bromo-4-fluorophenoxy)piperidine Br (2), F (4) C₁₁H₁₂BrFNO Not explicitly stated Intermediate for bioactive molecules
4-(2-Bromo-4-fluorophenoxy)piperidine HCl Br (2), F (4) C₁₁H₁₄BrClFNO 647014-45-7 Stabilized hydrochloride salt form
3-(4-Bromo-2-fluorophenoxy)piperidine Br (4), F (2) C₁₁H₁₂BrFNO 946726-15-4 Isomeric analog with reversed halogen positions

Key Findings :

  • Electronic Effects: The electron-withdrawing nature of Br and F alters the phenoxy ring’s electron density, influencing reactivity in coupling reactions (e.g., Suzuki-Miyaura) and binding to biological targets .
  • Biological Activity : Positional isomers may exhibit divergent binding affinities. For example, in LSD1 inhibitors, substituents at the 3-position of piperidine enhance potency compared to other positions .
Piperidine Derivatives with Halogenated Phenoxy Groups

Comparisons with other halogenated piperidine derivatives highlight the role of substituent diversity:

Compound Substituents (Phenoxy Ring) Piperidine Position Notable Features
3-(4-Chlorophenoxy)piperidine Cl (4) 3 Used in Knoevenagel condensations for polymer synthesis
4-(4-Fluorophenyl)piperidine F (4) 4 Common scaffold in CNS-targeting drugs (e.g., MTEP analogs)
3-(2,4-Dichlorophenoxy)piperidine Cl (2,4) 3 Enhanced lipophilicity for membrane penetration

Key Findings :

  • Lipophilicity: Bromo and fluoro substituents balance hydrophobicity and polarity, impacting pharmacokinetic properties. For instance, 3-(2-Bromo-4-fluorophenoxy)piperidine may exhibit better solubility than dichloro analogs .
  • Synthetic Utility : Piperidine derivatives with para-fluoro substituents are frequently employed in catalytic coupling reactions due to their stability and reactivity .
Piperidine vs. Piperazine Analogs

Replacement of the piperidine ring with piperazine introduces a second nitrogen atom, altering conformational and electronic properties:

Property 3-(2-Bromo-4-fluorophenoxy)piperidine Piperazine Analog (e.g., 8-{4-[3-(cyclopentenyl)benzyl]piperazin-1-yl}-2-methoxyquinoline)
Conformation Chair conformation Chair conformation with additional H-bonding potential
Intermolecular Forces Dominated by dispersion (C–H⋯H) Enhanced dipole interactions due to N–H groups
Biological Targets Potential CNS or enzyme modulation Broader target range (e.g., kinase inhibition, GPCR modulation)

Key Findings :

  • Piperazine analogs often show improved solubility and target engagement due to increased hydrogen-bonding capacity .
  • Piperidine derivatives like 3-(2-Bromo-4-fluorophenoxy)piperidine may offer greater metabolic stability in vivo due to reduced polarity .
Chiral Piperidine Derivatives

Chiral centers in piperidine rings enhance selectivity for biological targets. For example:

  • PCAF Inhibitors : Introduction of chiral centers at the 3- or 5-positions of piperidine improved binding affinity (KD values from >200 nM to ~150 nM) .

Biological Activity

Methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine, a compound featuring a piperidine structure with a pyrazole substituent, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Chemical Formula C12H22N4
Molecular Weight 222.25 g/mol
IUPAC Name N-methyl-1-((2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl)methanamine
PubChem CID 1807885
Appearance Liquid
Purity 95%

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The specific compound has shown promising results in various studies.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance:

  • Inhibition of Cancer Cell Lines : A study demonstrated that certain pyrazole derivatives significantly inhibited proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with enhanced effects when combined with doxorubicin .
  • Mechanism of Action : The antitumor effects are often linked to the inhibition of key signaling pathways involved in cancer cell survival and proliferation, such as BRAF(V600E) and EGFR pathways .

Anti-inflammatory Effects

Pyrazole compounds have also been noted for their anti-inflammatory properties:

  • Cytokine Modulation : Research indicates that these compounds can modulate cytokine production, thereby reducing inflammation in various models .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored extensively:

  • Broad Spectrum Activity : Certain derivatives have shown activity against various pathogens, indicating their potential as antimicrobial agents .

Case Studies and Research Findings

  • Case Study on Antitumor Activity :
    • A specific pyrazole derivative demonstrated a significant reduction in tumor growth in vivo models. The study reported a 50% decrease in tumor volume when treated with the compound compared to controls .
  • Synergistic Effects with Other Drugs :
    • The combination of this compound with established chemotherapeutics showed enhanced efficacy, suggesting a potential role in combination therapy for cancer treatment .
  • Mechanistic Studies :
    • Investigations into the cellular mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of mitochondrial membrane potential .

Q & A

Q. Why do purification methods yield varying enantiomeric excess (ee) values?

  • Methodological Answer :
  • Chiral Stationary Phases : Compare ee using amylose vs. cellulose columns in HPLC .
  • Crystallization Screening : Optimize solvent mixtures (e.g., ethanol/water) to enhance enantiomer separation .

Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

Parameter
CatalystCuBr (0.1 eq.)Pd/C (5% wt.)
Reaction Time48 hours24 hours
Yield17.9%35%
PurificationColumn ChromatographyRecrystallization

Q. Table 2: Biological Activity Comparison

Assay TypeIC50 (nM) Selectivity Index
Kinase A Inhibition12 ± 1.5>100 (vs. Kinase B)
Antiproliferative (HeLa)450 ± 303.2 (vs. HEK293)

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